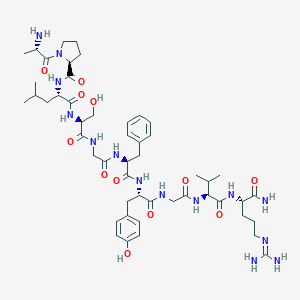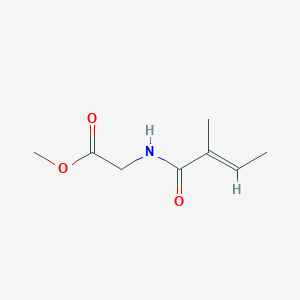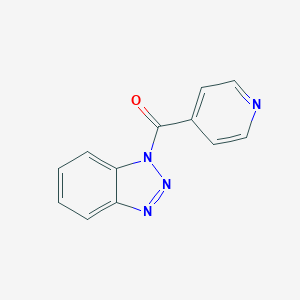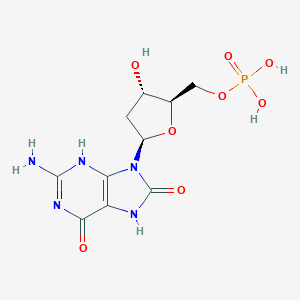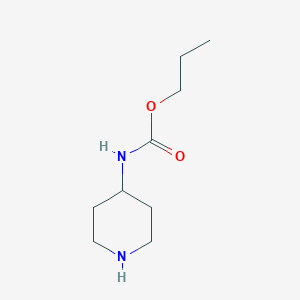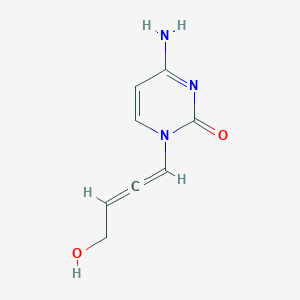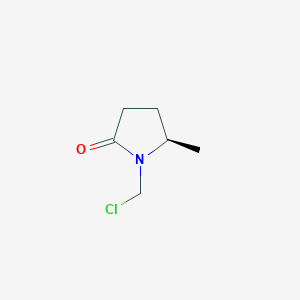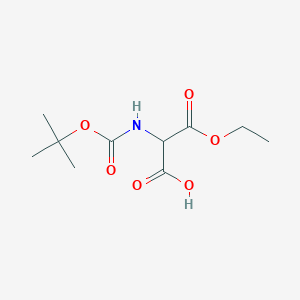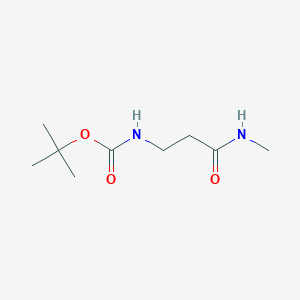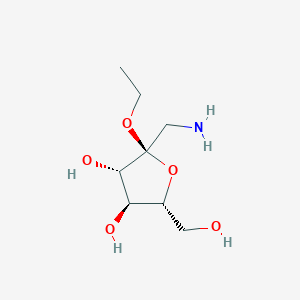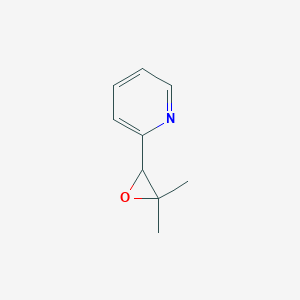
2-(3,3-Dimethyl-2-oxiranyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethyl-2-oxiranyl)pyridine, also known as DMP, is a heterocyclic compound that has been widely used in scientific research. It is a pyridine derivative that contains an epoxide group, which makes it a valuable building block for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 2-(3,3-Dimethyl-2-oxiranyl)pyridine is not fully understood, but it is believed to act as an electrophile due to the presence of the epoxide group. It can react with nucleophiles, such as amines and thiols, to form adducts. 2-(3,3-Dimethyl-2-oxiranyl)pyridine can also undergo ring-opening reactions to form diols and other compounds.
Biochemical And Physiological Effects
2-(3,3-Dimethyl-2-oxiranyl)pyridine has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. However, the mechanism of action for these effects is not fully understood.
Advantages And Limitations For Lab Experiments
2-(3,3-Dimethyl-2-oxiranyl)pyridine is a valuable building block for the synthesis of various organic compounds, and its epoxide group makes it a versatile reagent for organic synthesis. However, 2-(3,3-Dimethyl-2-oxiranyl)pyridine is highly reactive and can be difficult to handle. It can also be toxic and should be handled with care.
Future Directions
There are several future directions for the use of 2-(3,3-Dimethyl-2-oxiranyl)pyridine in scientific research. One direction is the development of new drugs based on the structure of 2-(3,3-Dimethyl-2-oxiranyl)pyridine. Another direction is the synthesis of new organic compounds using 2-(3,3-Dimethyl-2-oxiranyl)pyridine as a building block. 2-(3,3-Dimethyl-2-oxiranyl)pyridine can also be used as a reagent in the development of new synthetic methods. Finally, the mechanism of action of 2-(3,3-Dimethyl-2-oxiranyl)pyridine can be further studied to better understand its antimicrobial and anticancer effects.
Conclusion
In conclusion, 2-(3,3-Dimethyl-2-oxiranyl)pyridine is a heterocyclic compound that has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has antimicrobial and anticancer effects, but its mechanism of action is not fully understood. 2-(3,3-Dimethyl-2-oxiranyl)pyridine has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
2-(3,3-Dimethyl-2-oxiranyl)pyridine can be synthesized by the reaction of 3,3-dimethyl-2-butenal with pyridine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes a ring closure to form 2-(3,3-Dimethyl-2-oxiranyl)pyridine. The yield of the reaction can be improved by using a Lewis acid catalyst, such as zinc chloride or aluminum chloride.
Scientific Research Applications
2-(3,3-Dimethyl-2-oxiranyl)pyridine has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of natural products, such as pyridine alkaloids, and in the development of new drugs. 2-(3,3-Dimethyl-2-oxiranyl)pyridine has also been used as a reagent in organic synthesis, such as in the preparation of epoxides and aldehydes.
properties
CAS RN |
156215-83-7 |
|---|---|
Product Name |
2-(3,3-Dimethyl-2-oxiranyl)pyridine |
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(3,3-dimethyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)8(11-9)7-5-3-4-6-10-7/h3-6,8H,1-2H3 |
InChI Key |
BHJKFSNKJLFHBI-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)C2=CC=CC=N2)C |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=N2)C |
synonyms |
Pyridine, 2-(3,3-dimethyloxiranyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
